2,4,7-Trichloro-5-nitro-9h-fluoren-9-one
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Overview
Description
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one: is a chemical compound with the molecular formula C13H5Cl3NO3 It is a derivative of fluorenone, characterized by the presence of three chlorine atoms and one nitro group attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one typically involves the chlorination and nitration of fluorenone. One common method involves the following steps:
Chlorination: Fluorenone is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to introduce chlorine atoms at the 2, 4, and 7 positions of the fluorenone ring.
Nitration: The chlorinated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces a nitro group at the 5 position of the fluorenone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, treatment with potassium permanganate can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate
Major Products Formed
Reduction: 2,4,7-Trichloro-5-amino-9h-fluoren-9-one
Substitution: Various substituted fluorenone derivatives
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,7-Trichloro-9h-fluoren-9-one
- 2,4,7-Trinitro-9h-fluoren-9-one
- 2,7-Dichloro-9h-fluoren-9-one
Uniqueness
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
37558-73-9 |
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Molecular Formula |
C13H4Cl3NO3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2,4,7-trichloro-5-nitrofluoren-9-one |
InChI |
InChI=1S/C13H4Cl3NO3/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17(19)20/h1-4H |
InChI Key |
AIFFNANTYOJLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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